ZD-7155: Mechanism of Action and Structural Pharmacology
ZD-7155: Mechanism of Action and Structural Pharmacology
Executive Summary
ZD-7155 is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 receptor (AT1R) .[1] While chemically related to the "sartan" class of antihypertensives (possessing the characteristic biphenyl-tetrazole pharmacophore), ZD-7155 is distinguished by its exceptionally high affinity and slow dissociation rate.
These physicochemical properties render it a critical tool compound in two primary domains:
-
Structural Biology: ZD-7155 was the ligand used to successfully crystallize the human AT1R (PDB: 4YAY), stabilizing the receptor in its inactive conformation for X-ray free-electron laser (XFEL) analysis.
-
Physiological Validation: Its potency (approximately 10x that of losartan) allows for the rigorous blockade of the Renin-Angiotensin-System (RAS) in experimental models of hypertension and diabetic neuropathy, often where other antagonists fail to show complete suppression.
Molecular Identity & Pharmacophore
ZD-7155 functions as an inverse agonist/competitive antagonist . Unlike neutral antagonists that merely occupy the orthosteric pocket, ZD-7155 actively stabilizes the receptor in a non-signaling state, preventing the conformational changes required for G-protein coupling.
Chemical Pharmacophore
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Core Scaffold: Biphenyl-tetrazole (mimics the C-terminal phenylalanine of Angiotensin II).
-
Differentiation: Unlike losartan (imidazole core), ZD-7155 utilizes a naphthyridine or similar fused heterocyclic core (depending on specific salt forms/derivatives cited in early literature), which enhances hydrophobic packing within the receptor's transmembrane bundle.
-
Binding Pocket: It occupies the orthosteric site defined by Transmembrane helices (TM) 3, 5, 6, and 7.
Table 1: Comparative Binding Kinetics
| Parameter | ZD-7155 | Losartan | Biological Significance |
| Target | AT1 Receptor (Selective) | AT1 Receptor (Selective) | Specificity for RAS blockade. |
| 3.8 nM | ~20–40 nM | ZD-7155 requires significantly lower concentration for saturation. | |
| Dissociation | Slow ( | Fast/Moderate | ZD-7155 provides "insurmountable" antagonism in functional assays. |
| Mode | Inverse Agonist | Competitive Antagonist | ZD-7155 locks TM helices, preventing basal activity. |
Mechanism of Action (The Core)
Structural Mechanism (The "Lock")
The efficacy of ZD-7155 stems from its ability to bridge the extracellular loops and the transmembrane bundle. Based on the crystal structure (Zhang et al., 2015), ZD-7155 engages in a critical hydrogen bond network:
-
Arg167 (TM4): The tetrazole group forms a salt bridge with Arg167, a residue essential for Angiotensin II binding.
-
Tyr35 (TM1) & Trp84 (TM2): The biphenyl scaffold wedges between these residues, engaging in
- stacking interactions. -
Conformational Freeze: By occupying this space, ZD-7155 sterically prevents the inward movement of TM7 and the outward movement of TM6—the hallmark mechanical shifts required to open the intracellular G-protein binding pocket.
Signal Transduction Blockade
In the absence of ZD-7155, Angiotensin II activates the
Pathway Visualization:
Figure 1: Signal transduction pathway of the AT1 receptor. ZD-7155 acts upstream, preventing the Gq coupling event and silencing the subsequent calcium mobilization cascade.
Experimental Protocols (Self-Validating Systems)
To maintain scientific integrity, assays involving ZD-7155 must control for its high lipophilicity and slow dissociation.
Protocol 1: Radioligand Binding Competition Assay
Purpose: To determine the affinity (
Workflow:
-
Membrane Prep: Isolate membranes from HEK293 cells stably expressing human AT1R or guinea pig adrenal glands (rich in AT1).
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.2% BSA (Critical: BSA prevents non-specific sticking of the lipophilic ZD-7155 to plasticware). -
Ligand: 0.1 nM
-AngII. -
Competitor: ZD-7155 (
M to M). -
Time: Incubate for 90-120 minutes at 25°C. Note: ZD-7155 has slow association/dissociation kinetics; shorter times will underestimate affinity.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces background).
-
Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[ZD-7155].
-
Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect negative cooperativity or non-equilibrium conditions.
Protocol 2: Fluorometric Calcium Flux Assay (Functional)
Purpose: To verify ZD-7155 blocks functional signaling, not just binding.
Workflow:
-
Loading: Load AT1R-expressing cells (e.g., VSMCs) with Fluo-4 AM (calcium indicator) for 45 mins.
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Pre-treatment: Add ZD-7155 (100 nM) or vehicle for 30 minutes .
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Causality: Pre-incubation is essential. Co-application with AngII may fail to block the initial transient spike due to the slow on-rate of ZD-7155 compared to the rapid kinetics of AngII.
-
-
Stimulation: Inject Angiotensin II (
concentration, typically 10-30 nM). -
Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) in real-time.
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Result: ZD-7155 should flatten the response curve to baseline (0% change), whereas Losartan might show partial inhibition if not used at saturating doses.
Structural Biology Spotlight: The 4YAY Crystal Structure
ZD-7155 is most famous in the literature for enabling the determination of the human AT1R crystal structure.
Experimental Logic: GPCRs are notoriously unstable when extracted from the membrane. Agonists induce conformational heterogeneity (active/intermediate states).
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The Solution: ZD-7155 acts as a "molecular staple." Its high affinity and bulky hydrophobic moieties lock the receptor into a rigid, inactive conformation.
-
Method: Serial Femtosecond Crystallography (SFX) using Lipid Cubic Phase (LCP).[3]
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Outcome: The structure revealed that ZD-7155 occupies the bottom of the ligand-binding pocket, directly clashing with the space that would be occupied by the C-terminus of Angiotensin II, thereby explaining its competitive nature.
Workflow Visualization:
Figure 2: Workflow for the crystallization of AT1R using ZD-7155. The compound is introduced early in purification to stabilize the receptor.
References
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Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Zhang, H., et al. (2015). Cell. [Link] Citation Context: Describes the use of ZD-7155 to solve the crystal structure (PDB: 4YAY) and details the specific molecular interactions (Arg167, Trp84).
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Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Junggren, I.L., et al. (1996).[4] Journal of Pharmacy and Pharmacology. [Link] Citation Context: Establishes the potency difference between ZD-7155 and Losartan, and demonstrates the long duration of action in vivo.[5]
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Zeneca ZD7155: a novel, potent and orally-effective angiotensin II receptor antagonist. Oldham, A.A., et al. (1993). British Journal of Pharmacology. [Link] Citation Context: The primary characterization paper defining the binding affinity (
= 3.8 nM) and selectivity profile. -
Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody. Wingler, L.M., et al. (2019). Cell. [Link] Citation Context: Uses ZD-7155 bound structure as the "inactive" reference state to compare against the active state bound by nanobodies.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
